4-methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
4-methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C13H18N2S and its molecular weight is 234.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study detailed the synthesis of compounds from 4-methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine and their antimicrobial activities. The compounds were synthesized through reactions involving hydrazonoyl halides and different heterocyclic amines, resulting in a variety of derivatives including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines. The newly synthesized compounds were tested for their antimicrobial activities against various microorganisms, demonstrating the potential use of this compound in the development of antimicrobial agents (Abdelhamid, A., Abdelall, E.K.A., Abdel-Riheem, N.A., & Ahmed, S., 2010).
Chemical Reactions and Derivatives
Another study explored the reactions of this compound with various nucleophiles to form a range of derivatives. These reactions led to the formation of acyclic and heterocyclic compounds with potential for further exploration in chemical research and synthesis (Sokolov, V., & Aksinenko, A., 2010).
Coordination Compounds
Research has also been conducted on the synthesis and structural analysis of coordination compounds derived from this compound. These studies offer insights into the complexation behavior of the compound with various metal ions, highlighting its potential in the field of coordination chemistry and material science (Ramírez-Trejo, R., Flores‐Parra, A., Peña-Hueso, J.A., Mijangos, E., Contreras, R., & Barba-Behrens, N., 2010).
Anticancer Evaluation
A particular focus has been placed on the synthesis and anticancer evaluation of derivatives of this compound. Studies have shown that these compounds exhibit activity against various human cancer cell lines, suggesting their potential as leads for the development of new anticancer agents (Yakantham, T., Sreenivasulu, R., & Raju, R., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiazole and imidazole rings, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some thiazole derivatives have been found to activate the calcium ion release channel in the ryanodine receptor cells, leading to the uncontrolled release of stored calcium ions .
Biochemical Pathways
For example, some thiazole derivatives have been found to affect the release of calcium ions, which can influence a variety of cellular processes .
Result of Action
Compounds with similar structures have been reported to exhibit a range of effects, such as antimicrobial, anti-inflammatory, and antitumor activities .
Properties
IUPAC Name |
4-methyl-N-(2-propan-2-ylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-9(2)11-6-4-5-7-12(11)15-13-14-10(3)8-16-13/h4-7,9-10H,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICYTKDUYKRPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(=N1)NC2=CC=CC=C2C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.